molecular formula C16H20N4O3S B11266853 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B11266853
M. Wt: 348.4 g/mol
InChI Key: RLRLBTJNKXVIIV-UHFFFAOYSA-N
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Description

2-{[1-(CARBAMOYLMETHYL)-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes an imidazole ring, a carbamoylmethyl group, and a dimethylphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(CARBAMOYLMETHYL)-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazole ring The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(CARBAMOYLMETHYL)-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The carbamoylmethyl group can be reduced to an amine.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly used.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

2-{[1-(CARBAMOYLMETHYL)-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(CARBAMOYLMETHYL)-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamoylmethyl group may form hydrogen bonds with biological molecules, enhancing its binding affinity. The overall effect depends on the specific biological context and the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(CARBAMOYLMETHYL)-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
  • **2-{[1-(CARBAMOYLMETHYL)-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE
  • **2-{[1-(CARBAMOYLMETHYL)-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[1-(CARBAMOYLMETHYL)-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylphenyl group may enhance its binding affinity to certain molecular targets compared to other similar compounds.

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide

InChI

InChI=1S/C16H20N4O3S/c1-10-3-4-11(2)13(5-10)19-15(23)9-24-16-18-6-12(8-21)20(16)7-14(17)22/h3-6,21H,7-9H2,1-2H3,(H2,17,22)(H,19,23)

InChI Key

RLRLBTJNKXVIIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=C(N2CC(=O)N)CO

Origin of Product

United States

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